1,3-Dibutyl-2,2-difluoroimidazolidine
Overview
Description
1,3-Dibutyl-2,2-difluoroimidazolidine is a chemical compound with the molecular formula C11H22F2N2 and a molecular weight of 220.3 g/mol It is characterized by the presence of two fluorine atoms and a five-membered imidazolidine ring substituted with two butyl groups
Preparation Methods
The synthesis of 1,3-Dibutyl-2,2-difluoroimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibutylimidazolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dibutyl-2,2-difluoroimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
1,3-Dibutyl-2,2-difluoroimidazolidine has several applications in scientific research:
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research is ongoing into its potential as a precursor for drug development, particularly in the design of molecules with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,3-Dibutyl-2,2-difluoroimidazolidine exerts its effects depends on its specific application. In biological systems, the fluorine atoms can interact with enzymes and receptors, altering their activity and leading to various physiological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1,3-Dibutyl-2,2-difluoroimidazolidine can be compared with other fluorinated imidazolidine derivatives, such as:
1,3-Dibutyl-2-fluoroimidazolidine: Lacks one fluorine atom, which may affect its reactivity and binding properties.
1,3-Dibutyl-2,2-dichloroimidazolidine: Substitutes fluorine atoms with chlorine, resulting in different chemical and physical properties.
1,3-Dibutylimidazolidine: Lacks fluorine atoms entirely, leading to significant differences in reactivity and application potential.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric effects, enhancing its utility in various chemical and biological contexts.
Properties
IUPAC Name |
1,3-dibutyl-2,2-difluoroimidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22F2N2/c1-3-5-7-14-9-10-15(8-6-4-2)11(14,12)13/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCLBULJKGITSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C1(F)F)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381276 | |
Record name | 1,3-dibutyl-2,2-difluoroimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220405-42-5 | |
Record name | 1,3-Dibutyl-2,2-difluoroimidazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220405-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dibutyl-2,2-difluoroimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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